molecular formula C7H6F2N2O3 B2914091 4-(Difluoromethoxy)-2-nitroaniline CAS No. 887412-09-1; 97963-76-3

4-(Difluoromethoxy)-2-nitroaniline

Cat. No. B2914091
Key on ui cas rn: 887412-09-1; 97963-76-3
M. Wt: 204.133
InChI Key: FHRVMXFZUVYVPF-UHFFFAOYSA-N
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Patent
US05187176

Procedure details

Bromine (10 cm3) was added to a stirred suspension of 4-difluoromethoxy-2-nitroaniline (available as described for example in Example B5(b) of U.S. Pat. No. 4,686,230.) (26.6 g) and sodium acetate trihydrate (19.5 g) in carbon tetrachloride (250 mls). After stirring at ambient temperature for a period of 30 minutes, the reaction mixture was added to dichloromethane (350 mls) and washed with aqueous sodium metabisulphite solution, followed by aqueous sodium bicarbonate solution, and finally brine. The organic layer was the dried over anhydrous magnesium sulphate, and removal of the solvent by evaporation under reduced pressure, gave 6-bromo-4-difluoromethoxy-2-nitroaniline as an orange-brown solid. Melting Point: 60.5°-61.5° C. (cyclohexane).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][CH:4]([F:16])[O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-:15])=[O:14])[CH:7]=1.O.O.O.C([O-])(=O)C.[Na+].ClCCl>C(Cl)(Cl)(Cl)Cl>[Br:1][C:11]1[C:9]([NH2:10])=[C:8]([N+:13]([O-:15])=[O:14])[CH:7]=[C:6]([O:5][CH:4]([F:16])[F:3])[CH:12]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC(=C(N)C=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous sodium metabisulphite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate, and removal of the solvent by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1N)[N+](=O)[O-])OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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